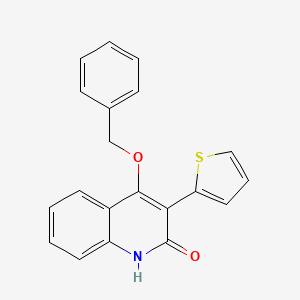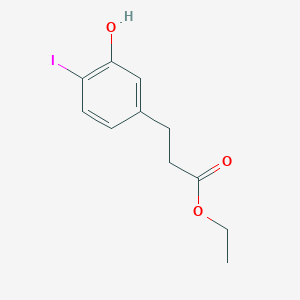![molecular formula C8H15N3O B15355852 1,7-Diazaspiro[4.4]nonane-1-carboxamide](/img/structure/B15355852.png)
1,7-Diazaspiro[4.4]nonane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diazaspiro[44]nonane-1-carboxamide is a chemical compound with a complex structure that includes a spirocyclic framework and an amide functional group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the appropriate diamine and a suitable dicarboxylic acid or its derivatives
Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient methods such as catalytic reactions or the use of specific reagents to streamline the process and increase yield.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Substituted derivatives with different functional groups attached to the spirocyclic framework.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: The compound may be explored for its therapeutic potential, possibly as a lead compound in drug discovery.
Industry: It can be used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,7-Diazaspiro[4.4]nonane-1-carboxamide exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups.
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: A closely related compound with a tert-butyl protecting group.
Uniqueness: 1,7-Diazaspiro[4.4]nonane-1-carboxamide is unique due to its specific combination of spirocyclic structure and amide functionality, which distinguishes it from other similar compounds and contributes to its diverse applications.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1,7-diazaspiro[4.4]nonane-1-carboxamide |
InChI |
InChI=1S/C8H15N3O/c9-7(12)11-5-1-2-8(11)3-4-10-6-8/h10H,1-6H2,(H2,9,12) |
InChI Key |
UCXCAZMKSIWHEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,4-dihydro-2H-chromen-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B15355773.png)
![6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione](/img/structure/B15355780.png)
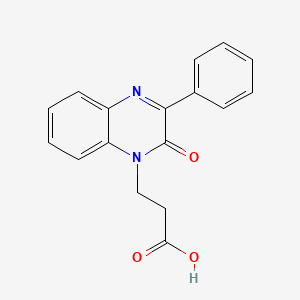
![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)
![2-Chloro-4-ethoxy-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B15355804.png)
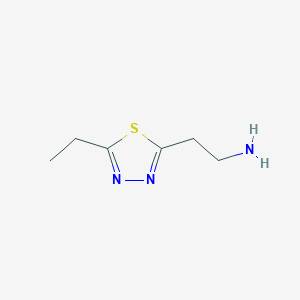
![tert-butyl N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate](/img/structure/B15355808.png)
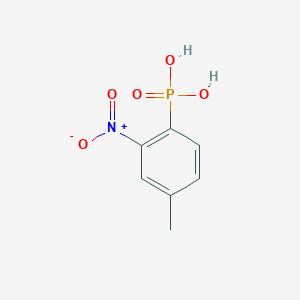
![2-[3-(3-Bromo-5-methylpyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355817.png)
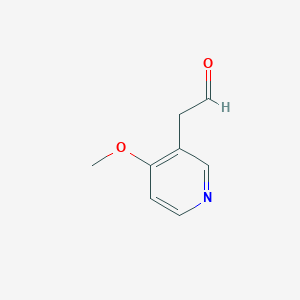
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)

